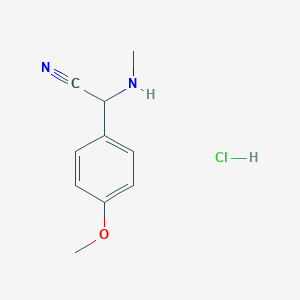
3-Chloro-1-piperidin-1-ylisoquinoline
Overview
Description
3-Chloro-1-piperidin-1-ylisoquinoline is a chemical compound with the molecular formula C14H15ClN2. It has a molecular weight of 246.739 . It is categorized under halides .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that quinolines and isoquinolines, which are structurally similar to this compound, are known to be stable against chemical attack .Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Structure Analysis : The synthesis of 3-Chloro-1-piperidin-1-ylisoquinoline and its derivatives involves intricate chemical reactions. For instance, Tkachev et al. (2017) explored the synthesis of a compound involving 4-chloro-2,7,8-trimethylquinoline and piperidin-1-ylmethyl pyrocatechol, resulting in a complex structure analyzed by X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).
Crystal Structure and Quantum Chemical Studies : Another study by Fatma et al. (2017) synthesized a novel compound similar to this compound. The crystal structure was analyzed by X-ray crystallography, and various properties like molecular geometry and spectroscopic characteristics were examined using density functional theory (Fatma et al., 2017).
Chemical Reactions and Synthesis Techniques
Preparation and Reactivity : Gouda and El‐Bana (2022) discussed the preparation of this compound derivatives. They highlighted the synthesis via various chemical reactions like Claisen-Schmidt condensation and Grignard reaction, emphasizing the compound's versatility in chemical synthesis (Gouda & El‐Bana, 2022).
Piperidine Mediated Synthesis : Venkatesan and Sumathi (2009) reported the synthesis of n-heterocyclic chalcones using piperidine, which includes structures related to this compound. Their work highlighted the role of piperidine in facilitating the formation of complex organic structures (Venkatesan & Sumathi, 2009).
Biological and Pharmacological Applications
Potential Antimalarial Applications : A study by Barlin et al. (1990) synthesized Mannich bases from compounds including piperidine, which showed potential as antimalarials. This suggests possible pharmacological applications for compounds related to this compound (Barlin et al., 1990).
Antimicrobial Activity : The piperidine-mediated synthesis of compounds, including derivatives of this compound, has been explored for their antimicrobial activities against various bacterial agents. This indicates potential applications in developing new antimicrobial agents (Venkatesan & Sumathi, 2009).
properties
IUPAC Name |
3-chloro-1-piperidin-1-ylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-13-10-11-6-2-3-7-12(11)14(16-13)17-8-4-1-5-9-17/h2-3,6-7,10H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNMLVDFSGJXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2S)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B1407104.png)

![1-(Hydroxymethyl)-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B1407106.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate hydrochloride](/img/structure/B1407107.png)
![Ethyl 2-[[cyano-(3,4-dichlorophenyl)methyl]amino]acetate](/img/structure/B1407108.png)
![Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407109.png)
![2-{4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B1407114.png)




![Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1407122.png)
![Ethyl 2-[[(4-chlorophenyl)-cyano-methyl]amino]acetate hydrochloride](/img/structure/B1407124.png)
![Ethyl 1-[cyano-(4-methoxyphenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B1407125.png)